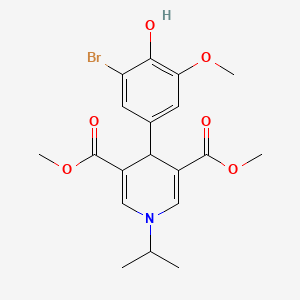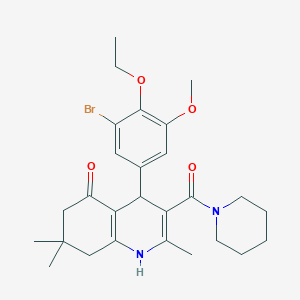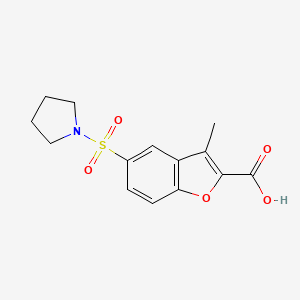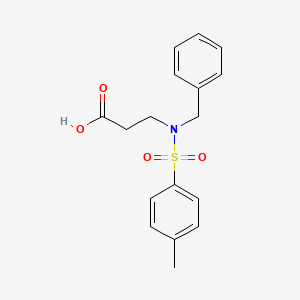![molecular formula C21H17N3OS B11208571 1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(p-tolyl)urea](/img/structure/B11208571.png)
1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(p-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-(4-METHYLPHENYL)UREA is a synthetic organic compound that belongs to the class of benzothiazole derivatives.
Métodos De Preparación
The synthesis of 3-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-(4-METHYLPHENYL)UREA typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with aldehydes or ketones under acidic conditions.
Coupling Reaction: The benzothiazole derivative is then coupled with a phenyl isocyanate derivative to form the urea linkage.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of microwave irradiation or one-pot multicomponent reactions .
Análisis De Reacciones Químicas
3-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-(4-METHYLPHENYL)UREA undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
3-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-(4-METHYLPHENYL)UREA has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antimicrobial agent, showing activity against various bacterial strains.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is used in the development of new materials with specific properties, such as fluorescence or electroluminescence, due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 3-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-(4-METHYLPHENYL)UREA involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit bacterial enzymes, disrupting essential metabolic pathways . In anticancer applications, it may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .
Comparación Con Compuestos Similares
3-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-(4-METHYLPHENYL)UREA can be compared with other benzothiazole derivatives such as:
3-(1,3-BENZOTHIAZOL-2-YL)-2-PHENYL QUINAZOLIN-4(3H)-ONE: This compound also exhibits antimicrobial activity but has a different core structure, which may result in varying biological activities.
2-AMINOBENZOTHIAZOLES: These compounds are known for their anticancer properties and are structurally similar but lack the urea linkage present in 3-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-(4-METHYLPHENYL)UREA.
Propiedades
Fórmula molecular |
C21H17N3OS |
|---|---|
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C21H17N3OS/c1-14-6-10-16(11-7-14)22-21(25)23-17-12-8-15(9-13-17)20-24-18-4-2-3-5-19(18)26-20/h2-13H,1H3,(H2,22,23,25) |
Clave InChI |
ULTDHWQMOXPWLZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid m-tolylamide](/img/structure/B11208491.png)


![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B11208516.png)
![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B11208524.png)


![7-(3-chlorophenyl)-4-(3-methylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11208542.png)

![7-(4-Methylphenyl)-5-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11208554.png)

![2-(4-bromophenyl)-2-oxoethyl N-[(4-tert-butylphenyl)carbonyl]tryptophanate](/img/structure/B11208579.png)
![2,3-Diphenyl-N-[(pyridin-2-YL)methyl]quinoxaline-6-carboxamide](/img/structure/B11208586.png)
![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide](/img/structure/B11208589.png)
